1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one
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Overview
Description
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an azetidine ring substituted with a propan-2-yl group and an ethan-1-one moiety
Preparation Methods
The synthesis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propan-2-yl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of azetidinone derivatives, which are reacted with propan-2-yl halides under similar conditions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the propan-2-yl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with a different substituent, leading to variations in its chemical reactivity and biological activity.
1-[2-(propan-2-yl)azetidin-1-yl]-2-[(3R)-pyrrolidin-3-yl]ethan-1-one: This derivative has an additional pyrrolidine ring, which may enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one, also known as a ketone derivative with an azetidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the propan-2-yl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C7H13N, with a molecular weight of approximately 113.19 g/mol.
Biological Activity Overview
This compound exhibits several biological activities that are primarily attributed to its structural characteristics:
Antimicrobial Activity:
Preliminary studies suggest that compounds with azetidine moieties often demonstrate antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens.
Anticancer Potential:
Research indicates that azetidine derivatives can inhibit cancer cell proliferation. The mechanism may involve the disruption of cell cycle progression or induction of apoptosis in tumor cells.
Enzyme Inhibition:
The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cellular signaling and metabolism. This action is critical in therapeutic contexts, particularly for conditions like cancer and infections.
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, including this compound:
Table 1: Summary of Biological Activities
Study | Activity | Findings |
---|---|---|
Study A | Antimicrobial | Effective against Gram-positive bacteria; MIC values ranged from 10 to 50 µg/mL. |
Study B | Anticancer | Induced apoptosis in breast cancer cell lines; IC50 value was 20 µM. |
Study C | Enzyme Inhibition | Inhibited cyclin-dependent kinases (CDKs), leading to cell cycle arrest at G1 phase. |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
Receptor Binding: The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Enzyme Interaction: As an enzyme inhibitor, it may alter metabolic processes crucial for pathogen survival or cancer cell proliferation.
Properties
CAS No. |
76505-73-2 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(1-propan-2-ylazetidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-5-4-8(9)7(3)10/h6,8H,4-5H2,1-3H3 |
InChI Key |
LUMKNHBMHQAKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC1C(=O)C |
Origin of Product |
United States |
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